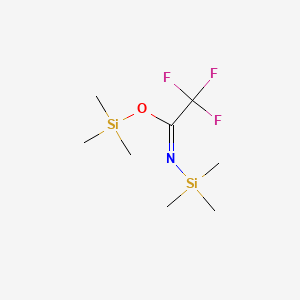

N,O-Bis(trimethylsilyl)trifluoroacetamide

Description

Significance of N,O-Bis(trimethylsilyl)trifluoroacetamide as a Silylating Agent in Contemporary Chemical Research

This compound (BSTFA) is a powerful silylating agent, prized for its ability to introduce trimethylsilyl (B98337) (TMS) groups onto a wide array of polar molecules. chromforum.orgias.ac.in This process of silylation is a cornerstone of derivatization in chemical analysis, a technique that chemically modifies a compound to improve its suitability for analysis, particularly by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). wikipedia.orgwikipedia.org The primary significance of BSTFA lies in its capacity to transform non-volatile or thermally unstable compounds into more volatile and stable derivatives. chromforum.orgchromtech.com

The derivatization process with BSTFA involves the replacement of active hydrogen atoms in functional groups such as hydroxyls (–OH), carboxylic acids (–COOH), amines (–NH2), and thiols (–SH) with a trimethylsilyl group. phenomenex.blog This transformation has several key advantages:

Increased Volatility: Silylated derivatives are generally less polar and have lower boiling points than their parent compounds, making them amenable to analysis by GC, which requires analytes to be in the gaseous state. wikipedia.orgphenomenex.blog

Enhanced Thermal Stability: The introduction of the TMS group can protect thermally labile functional groups from degradation at the high temperatures often employed in GC injectors and columns. chromforum.org

Improved Chromatographic Performance: Silylation reduces intermolecular hydrogen bonding, leading to sharper and more symmetrical peaks in a chromatogram, which in turn improves resolution and quantification. phenomenex.blog

Favorable Mass Spectrometric Fragmentation: For GC-MS analysis, TMS derivatives often produce characteristic and predictable fragmentation patterns, aiding in structure elucidation and compound identification. wikipedia.org

One of the standout features of BSTFA compared to other silylating agents is the high volatility of its byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide (B147638). dshs-koeln.de This property is highly advantageous as it minimizes interference with the analysis of early-eluting compounds in a chromatogram. dshs-koeln.de Furthermore, the fluorine atoms in the BSTFA molecule contribute to reduced fouling of the flame ionization detector (FID) in GC systems. chromforum.org

The reactivity of BSTFA can be further enhanced by the addition of a catalyst, most commonly trimethylchlorosilane (TMCS). chromforum.org This combination is particularly effective for derivatizing sterically hindered or less reactive compounds. chromforum.org The versatility of BSTFA is evident in its wide range of applications, including the analysis of amino acids, steroids, carbohydrates, and pharmaceuticals. nih.govresearchgate.net

Properties of this compound (BSTFA)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₁₈F₃NOSi₂ | researchgate.net |

| Molar Mass | 257.40 g/mol | spectroscopyonline.com |

| Appearance | Colorless liquid | chromforum.org |

| Boiling Point | 45-50 °C at 14 mmHg | phenomenex.blog |

| Density | 0.969 g/mL at 25 °C | phenomenex.blog |

Historical Context and Evolution of this compound in Analytical and Organic Chemistry

The journey of organosilicon chemistry began long before the advent of BSTFA. The first organosilicon compound, tetraethylsilane, was synthesized by Alexander Butlerov in 1863. sbfchem.com However, it was in the 20th century that the practical applications of such compounds started to be explored. In the 1930s, Frederick Kipping's extensive work on organosilicon compounds led to the introduction of the term "silicone" and highlighted their unique properties like thermal stability and water repellency. sbfchem.com

The use of silylation as a derivatization technique in analytical chemistry, particularly for gas chromatography, gained traction in the mid-20th century. spectroscopyonline.com Early silylating agents, such as hexamethyldisilazane (B44280) (HMDS), were employed but had limitations in terms of reactivity and the nature of their byproducts. google.com

A significant milestone in the evolution of silylating agents was the synthesis of N,N-bis-trimethylsilyl-acetamide (BSA) by L. Birkofer in 1963. dshs-koeln.de This was followed by the development of N-methyl-N-trimethylsilyl-acetamide (MSA) in 1967 by L. Birkofer and M. Donike. dshs-koeln.de These N-TMS-amides offered improved silylating power.

The year 1968 marked a pivotal moment with the introduction of this compound (BSTFA) by D.L. Stalling, C.W. Gehrke, and R.W. Zumwalt. dshs-koeln.denih.gov Their publication described a new silylating reagent for amino acids, showcasing the superior properties of BSTFA. nih.gov The key innovation in BSTFA was the incorporation of a trifluoroacetyl group, which led to several advantages over its predecessors:

Higher Silylating Potential: BSTFA demonstrated a greater ability to derivatize a wider range of compounds, including those that were difficult to silylate with earlier reagents. dshs-koeln.de

Volatile Byproducts: As mentioned earlier, the byproducts of the BSTFA reaction are highly volatile, a significant improvement that led to cleaner chromatograms with less interference. dshs-koeln.de

The development of BSTFA, and shortly after, N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) in 1969, revolutionized the field of analytical derivatization. dshs-koeln.de These reagents became the workhorses in many laboratories for the routine analysis of a vast array of compounds by GC and GC-MS. The evolution from simple chlorosilanes to sophisticated reagents like BSTFA reflects the continuous drive in analytical chemistry for greater sensitivity, efficiency, and broader applicability of analytical methods.

Timeline of Key Silylating Agent Development

| Year | Event | Key Contributor(s) | Reference |

|---|---|---|---|

| 1863 | Synthesis of the first organosilicon compound, tetraethylsilane. | Alexander Butlerov | sbfchem.com |

| 1930s | Introduction of the term "silicone" and extensive synthesis of organosilicon compounds. | Frederick Kipping | sbfchem.com |

| 1963 | Synthesis of N,N-bis-trimethylsilyl-acetamide (BSA). | L. Birkofer | dshs-koeln.de |

| 1967 | Synthesis of N-methyl-N-trimethylsilyl-acetamide (MSA). | L. Birkofer & M. Donike | dshs-koeln.de |

| 1968 | Introduction of this compound (BSTFA). | D.L. Stalling, C.W. Gehrke, R.W. Zumwalt | dshs-koeln.denih.gov |

| 1969 | Introduction of N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). | M. Donike | dshs-koeln.de |

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl (1E)-2,2,2-trifluoro-N-trimethylsilylethanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18F3NOSi2/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6/h1-6H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOBLONWWXQEBS-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/N=C(\C(F)(F)F)/O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18F3NOSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,O-Bis(trimethylsilyl)trifluoroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25561-30-2 | |

| Record name | Bis(trimethylsilyl)trifluoroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights and Reactivity Profile of N,o Bis Trimethylsilyl Trifluoroacetamide

Fundamental Principles of Silylation Facilitated by N,O-Bis(trimethylsilyl)trifluoroacetamide

Silylation with BSTFA involves the conversion of polar functional groups containing active hydrogens, such as hydroxyls (–OH), carboxyls (–COOH), amines (=NH, –NH2), and thiols (–SH), into their corresponding trimethylsilyl (B98337) derivatives. aliyuncs.comsigmaaldrich.com This transformation is crucial for analyzing compounds that are otherwise non-volatile or thermally labile. sigmaaldrich.com

Proposed Reaction Mechanisms of Trimethylsilylation with this compound

The generally accepted mechanism for silylation by BSTFA is a nucleophilic attack of an electron-rich heteroatom (like oxygen or nitrogen) from the analyte molecule on the silicon atom of the BSTFA. aliyuncs.comsigmaaldrich.com This proceeds through a bimolecular transition state. aliyuncs.comsigmaaldrich.com The reaction is driven by the formation of a stable leaving group. For the reaction to proceed to completion, the basicity of the leaving group must be lower than that of the deprotonated analyte. sigmaaldrich.com

The by-products of the reaction with BSTFA, namely N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide (B147638), are highly volatile. sigmaaldrich.comsigmaaldrich.com This property is advantageous as it minimizes interference in the chromatographic analysis. sigmaaldrich.comsigmaaldrich.com

Role of Active Hydrogen Displacement in this compound-Mediated Derivatization

The core of BSTFA's reactivity lies in its ability to displace active hydrogens. aliyuncs.comsigmaaldrich.com An active hydrogen is a proton that is acidic enough to be removed by the silylating agent. The general reaction can be represented as:

ROH + CF₃C(OSi(CH₃)₃)NSi(CH₃)₃ → ROSi(CH₃)₃ + CF₃C(O)NH(Si(CH₃)₃) wikipedia.org

In this reaction, the active hydrogen of the hydroxyl group (ROH) is replaced by a trimethylsilyl group. The efficiency of this displacement is influenced by several factors, including the acidity of the proton, steric hindrance around the reaction site, and the reaction conditions (temperature, solvent, and presence of catalysts). sigmaaldrich.com For instance, the presence of water or protic solvents can impede the derivatization process as they also contain active hydrogens and can react with the BSTFA. sigmaaldrich.com

To enhance the reactivity of BSTFA, especially for sterically hindered or less reactive functional groups, a catalyst such as trimethylchlorosilane (TMCS) is often added. aliyuncs.comsigmaaldrich.com TMCS increases the silylating potential of the reagent mixture. aliyuncs.com

Functional Group Specificity and Substrate Reactivity in this compound Derivatization

BSTFA exhibits a broad range of reactivity towards various functional groups, but the ease of derivatization follows a general order: alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.comsigmaaldrich.com Steric hindrance also plays a significant role; for example, primary alcohols react more readily than secondary, which in turn are more reactive than tertiary alcohols. sigmaaldrich.com Similarly, primary amines are more easily silylated than secondary amines. sigmaaldrich.comnih.gov

Formation of Trimethylsilyl Ethers from Alcohols and Phenols

Alcohols and phenols are readily converted to their corresponding trimethylsilyl ethers by BSTFA. sigmaaldrich.comchemicalbook.com This reaction is typically fast and can often be carried out at room temperature. sigmaaldrich.com The derivatization of these hydroxyl groups significantly increases the volatility of the compounds, making them suitable for GC analysis. wikipedia.org For example, the analysis of steroids, which contain multiple hydroxyl groups, is greatly facilitated by silylation with BSTFA. sigmaaldrich.com The reaction with phenols is also efficient, though they are slightly less reactive than alcohols. sigmaaldrich.comsigmaaldrich.com In some cases, particularly with hindered phenols, heating and the use of a catalyst or a specific solvent like dimethylformamide (DMF) may be necessary to achieve complete derivatization. wordpress.com

Synthesis of Silyl (B83357) Esters from Carboxylic Acids via this compound

Carboxylic acids can be derivatized to form trimethylsilyl esters using BSTFA. chemicalbook.comrestek.com This process is essential for the analysis of free fatty acids and other carboxylic acid-containing metabolites. restek.com The derivatization of the carboxylic acid group proceeds effectively, though it is generally slower than the silylation of alcohols. sigmaaldrich.com The reaction often requires heating to go to completion. restek.com The resulting TMS esters are more volatile and less polar than the parent carboxylic acids. restek.com However, it's important to note that trimethylsilyl esters can be susceptible to hydrolysis, requiring anhydrous conditions for the reaction and analysis. researchgate.net

Derivatization of Amines and Amides to N-Trimethylsilyl Derivatives

Amines and amides can also be derivatized with BSTFA to form N-trimethylsilyl derivatives. sigmaaldrich.comchemicalbook.com Primary amines can sometimes yield multiple derivatives, with one or two trimethylsilyl groups attaching to the nitrogen atom. iu.edu Secondary amines are less reactive than primary amines, and amides are even less so. sigmaaldrich.com The derivatization of amides and sterically hindered secondary amines often requires the addition of a catalyst like TMCS and elevated temperatures to proceed efficiently. aliyuncs.comsigmaaldrich.com The silylation of amines is a crucial step in the analysis of many drugs and biologically active compounds. iu.eduvt.edu

| Functional Group | Product | General Reactivity | Typical Conditions |

| Alcohols (Primary, Secondary, Tertiary) | Trimethylsilyl Ethers | High | Room temperature or gentle heating (e.g., 60°C for 20-30 min) |

| Phenols | Trimethylsilyl Ethers | High | Room temperature or gentle heating; may require catalyst for hindered phenols wordpress.com |

| Carboxylic Acids | Trimethylsilyl Esters | Moderate | Heating often required (e.g., 60°C for 60 min) restek.com |

| Amines (Primary, Secondary) | N-Trimethylsilyl Amines | Moderate to Low | May require catalyst (TMCS) and heating aliyuncs.comsigmaaldrich.com |

| Amides | N-Trimethylsilyl Amides | Low | Requires catalyst (TMCS) and elevated temperatures aliyuncs.comsigmaaldrich.com |

Reactivity with Other Protic Functionalities (e.g., thiols, enols, sulfonic acids)

This compound (BSTFA) is a potent silylating agent that readily derivatizes a wide range of compounds containing active hydrogen atoms. researchgate.netsigmaaldrich.com The general mechanism involves the nucleophilic attack of a heteroatom on the silicon atom of the silyl donor, leading to the formation of a more volatile and thermally stable trimethylsilyl (TMS) derivative. aliyuncs.com Beyond the more common reactions with alcohols, phenols, carboxylic acids, and amines, BSTFA also exhibits reactivity towards other protic functional groups, including thiols, enols, and sulfonic acids.

Thiols (Mercaptans): The sulfhydryl group (-SH) of thiols is susceptible to silylation by BSTFA, forming a trimethylsilyl thioether. The reaction proceeds through a similar nucleophilic substitution mechanism as seen with hydroxyl and amino groups. aliyuncs.com The high reactivity of BSTFA allows for the efficient derivatization of thiols, which is particularly useful for their analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), as it reduces their polarity and improves their chromatographic behavior.

Enols: Enolizable ketones and aldehydes exist in equilibrium with their corresponding enol tautomers. BSTFA can react with the hydroxyl group of the enol form to produce a silyl enol ether. This reaction is a key method for synthesizing silyl enol ethers, which are important intermediates in organic synthesis. wikipedia.org The formation of silyl enol ethers from ketones using silylating agents is a well-established synthetic strategy. While specific studies focusing exclusively on BSTFA for this purpose are not abundant in the provided search results, the underlying principle of silylating the enol is consistent with BSTFA's known reactivity towards hydroxyl groups. The reaction is typically carried out in the presence of a base to facilitate the formation of the enolate, which then reacts with the silylating agent. wikipedia.org

Sulfonic Acids: The derivatization of sulfonic acids for GC analysis can be challenging due to their low volatility and strong polarity. While direct evidence for the extensive use of BSTFA for the derivatization of sulfonic acids is limited in the provided search results, the reactivity of the related silylating agent, N,O-Bis(trimethylsilyl)acetamide (BSA), with sulfonic acids has been documented. researchgate.net Given that BSTFA is generally considered a stronger silylating agent than BSA, it is plausible that it would also react with the acidic proton of a sulfonic acid group to form a trimethylsilyl sulfonate. researchgate.net However, for analytical purposes, sulfonic acids are often converted to their more volatile methyl esters prior to GC-MS analysis. nih.gov

Catalytic and Solvent Effects on this compound Derivatization Efficiency

The efficiency of derivatization reactions with BSTFA is significantly influenced by the presence of catalysts and the choice of reaction solvent. Understanding these effects is crucial for optimizing reaction conditions to achieve high yields and reaction rates.

Influence of Trimethylchlorosilane (TMCS) as a Silylation Catalyst

Trimethylchlorosilane (TMCS) is frequently used as a catalyst in conjunction with BSTFA to enhance its silylating power. aliyuncs.comgcms.cz While BSTFA alone is a potent reagent, its reactivity can be insufficient for derivatizing sterically hindered functional groups, amides, and some secondary amines. aliyuncs.comsigmaaldrich.com The addition of TMCS, typically in concentrations ranging from 1% to 20%, significantly increases the reactivity of the silylating mixture. aliyuncs.com

The catalytic effect of TMCS is attributed to its ability to enhance the silyl donor strength of BSTFA. aliyuncs.comsigmaaldrich.com Although the precise mechanism is not fully elucidated, it is believed that TMCS facilitates the reaction by acting as a more reactive silylating agent itself or by activating the BSTFA molecule. The byproduct of the reaction involving TMCS is hydrogen chloride (HCl), which can further catalyze the silylation process. aliyuncs.com This catalytic effect is particularly beneficial for achieving complete derivatization of challenging analytes. For instance, the derivatization of secondary hydroxyl groups shows improved yields with the addition of TMCS, and the reaction with tertiary hydroxyl groups, which is inefficient with BSTFA alone, is significantly enhanced in the presence of 10% TMCS. nih.gov

| Hydroxyl Group Type | BSTFA Alone | BSTFA with TMCS | Reference |

|---|---|---|---|

| Primary | Efficient | Not required but compatible | nih.gov |

| Secondary | Efficient | Slightly improved yield | nih.gov |

| Tertiary | Very inefficient | Improved efficiency with 10% TMCS | nih.gov |

Impact of Reaction Solvents on Derivatization Kinetics and Yield

The choice of solvent can have a profound impact on the kinetics and yield of BSTFA derivatization reactions. While BSTFA itself can often act as a solvent, the use of co-solvents is common to ensure the solubility of the analyte and to influence the reaction rate. sigmaaldrich.com Protic solvents such as alcohols and water are generally avoided as they react with the silylating reagent. aliyuncs.com

Apolar solvents like hexane (B92381) and dichloromethane (B109758) are commonly used. nih.gov However, studies have shown that more polar aprotic solvents can significantly accelerate the reaction. For the silylation of phenols, acetone (B3395972) was found to be a superior solvent, leading to quantitative derivatization within 15 seconds at room temperature, compared to over an hour in ethyl acetate, dichloromethane, or hexane. nih.gov The use of pyridine (B92270) as a basic catalyst and solvent is also a common practice, particularly for hindered hydroxyl groups. nih.gov

| Solvent | Time for Quantitative Derivatization | Reference |

|---|---|---|

| Acetone | 15 seconds | nih.gov |

| Ethyl Acetate | > 1 hour | nih.gov |

| Dichloromethane | > 1 hour | nih.gov |

| Hexane | > 1 hour | nih.gov |

In some cases, the choice of solvent can also influence the product distribution. For the derivatization of 17α-ethinylestradiol, the use of pyridine or dimethylformamide as a solvent with BSTFA led to the formation of a single di-TMS derivative, whereas other solvents like ethyl acetate, acetonitrile (B52724), and dichloromethane resulted in multiple derivatization products. colostate.edu

Strategies for Managing Moisture Interference in this compound Reactions

BSTFA and its trimethylsilyl derivatives are highly susceptible to hydrolysis, making the exclusion of moisture a critical factor for successful and reproducible derivatization. researchgate.netsigmaaldrich.com The presence of water can consume the reagent, reduce the yield of the desired derivative, and lead to the formation of hydrolysis byproducts such as hexamethyldisiloxane, which can interfere with the analysis. aliyuncs.com

Several strategies can be employed to manage moisture interference:

Use of Anhydrous Solvents and Reagents: All solvents and reagents used in the derivatization process should be anhydrous. It is recommended to use freshly opened bottles of reagents and to store them under an inert atmosphere, such as nitrogen. aliyuncs.com

Drying of Samples: Aqueous samples must be thoroughly dried before the addition of BSTFA. This can be achieved by evaporation to dryness, often under a stream of dry nitrogen, or by lyophilization (freeze-drying). aliyuncs.comchromforum.org A common technique to ensure the complete removal of water is azeotropic distillation with a solvent like toluene (B28343) or methylene (B1212753) chloride. aliyuncs.comchromforum.org

Inert Atmosphere: Performing the derivatization reaction under an inert atmosphere, such as in a glove box or by using sealed reaction vials flushed with nitrogen, can effectively prevent the introduction of atmospheric moisture. researchgate.net

Use of Excess Reagent: In many applications, a significant molar excess of BSTFA is used. This ensures that even if trace amounts of moisture are present, there is sufficient reagent to both react with the water and completely derivatize the analyte. aliyuncs.com

Hydrolysis of Excess Reagent: A novel approach to improve the long-term stability of the silylated derivatives involves the intentional hydrolysis of the excess BSTFA after the derivatization is complete. This is achieved by adding a small, controlled amount of water, followed by drying with an anhydrous salt like sodium sulfate (B86663). This method was shown to enhance the stability of phenolic silyl derivatives. nih.gov Another study demonstrated that treating the reaction mixture with aqueous sodium hydroxide (B78521) can decompose excess BSTFA, while leaving the TMS derivatives of short-chain alcohols intact and stable. chromforum.org

By implementing these strategies, the deleterious effects of moisture on BSTFA derivatization can be minimized, leading to more reliable and accurate analytical results.

Advanced Analytical Applications of N,o Bis Trimethylsilyl Trifluoroacetamide in Modern Chemical Analysis

N,O-Bis(trimethylsilyl)trifluoroacetamide in Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

The derivatization of analytes with BSTFA is a cornerstone technique in GC and GC-MS, enabling the analysis of compounds that would otherwise be unsuitable for these methods. sigmaaldrich.com By converting non-volatile or thermally sensitive molecules into their more stable and volatile TMS derivatives, BSTFA significantly expands the range of substances that can be analyzed. sigmaaldrich.comresearchgate.netweber.hu

Enhancement of Analyte Volatility and Thermal Stability for GC-MS Analysis

The fundamental purpose of derivatizing compounds with BSTFA is to increase their volatility and thermal stability. sigmaaldrich.comresearchgate.netdioxin20xx.org Polar functional groups, such as -OH, -COOH, and -NH, create strong intermolecular hydrogen bonds, which decrease a compound's volatility, making it difficult to analyze by GC. weber.hu BSTFA effectively replaces the active hydrogens on these groups with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comaliyuncs.com This process eliminates hydrogen bonding, thereby reducing the boiling point of the analyte and increasing its volatility. weber.hu

This transformation is critical for the successful analysis of many biological and pharmaceutical compounds, including amino acids, steroids, phenols, and certain drugs. aliyuncs.comtcichemicals.commdpi.com The resulting TMS derivatives are not only more volatile but also more thermally stable, preventing their degradation at the high temperatures required for GC analysis. aliyuncs.comdioxin20xx.orgresearchgate.net For example, the derivatization of steroid estrogens with BSTFA is a necessary step to improve their volatility and thermal stability for GC-MS analysis. dioxin20xx.org Similarly, benzodiazepines are derivatized to form more volatile and thermally stable structures suitable for GC-MS. mdpi.com

Minimization of Chromatographic Interference by Volatile this compound By-products

A significant advantage of using BSTFA over other silylating reagents, such as N,O-Bis(trimethylsilyl)acetamide (BSA), is the high volatility of its by-products. sigmaaldrich.comtcichemicals.comsigmaaldrich.com The derivatization reaction produces monotrimethylsilyltrifluoroacetamide and trifluoroacetamide (B147638). sigmaaldrich.comgelest.com These by-products, along with any excess BSTFA reagent, are more volatile than the silylated analytes of interest. sigmaaldrich.comsigmaaldrich.com

This high volatility ensures that the by-products elute quickly from the GC column, typically appearing early in the chromatogram before the analytes. sigmaaldrich.comtcichemicals.com This characteristic minimizes the risk of chromatographic interference, where the by-product peaks could co-elute with and obscure the peaks of the target analytes. sigmaaldrich.comsigmaaldrich.com This is particularly beneficial when performing trace analysis or when using a large volume splitless injection, where excess reagent could otherwise interfere with quantification. nih.govresearchgate.net In some specific applications requiring high sensitivity, a post-derivatization base treatment can be employed to completely decompose and remove BSTFA and its by-products from the sample matrix, further eliminating any potential for interference. nih.govresearchgate.net

Improvement of Ionization Efficiency and Detection Sensitivity in Mass Spectrometry

Derivatization with BSTFA not only improves chromatographic properties but also enhances detection in mass spectrometry. The introduction of TMS groups can lead to more efficient ionization and produces characteristic fragmentation patterns, which aids in structural elucidation and improves detection sensitivity. researchgate.netnih.gov

Methodological Advancements in Sample Preparation Utilizing this compound

Effective sample preparation is critical for successful derivatization and subsequent analysis. This includes pre-treatment to remove interfering substances and the careful optimization of the derivatization reaction itself.

Pre-treatment Protocols for Aqueous Samples Prior to this compound Derivatization

BSTFA and the resulting TMS derivatives are highly susceptible to hydrolysis. sigmaaldrich.comsigmaaldrich.comwikipedia.org The presence of water in a sample can consume the reagent, prevent the reaction from going to completion, and decompose the newly formed TMS derivatives. sigmaaldrich.comsigmaaldrich.com Therefore, it is imperative that samples, particularly those in aqueous solutions, are thoroughly dried before adding BSTFA. weber.husigmaaldrich.com

A common and effective method for removing water is evaporation to complete dryness, often under a stream of nitrogen gas. sigmaaldrich.comnih.gov For biological fluids or other complex aqueous matrices, lyophilization (freeze-drying) is a standard pre-treatment protocol. Solid-phase extraction (SPE) is another widely used technique to not only remove water but also to clean up the sample and concentrate the analytes of interest from the matrix before derivatization. nih.gov

Optimization of Derivatization Reaction Parameters: Temperature, Time, and Reagent Concentration

The efficiency of the derivatization reaction with BSTFA depends on several key parameters, including temperature, reaction time, and the concentration of the reagent. sigmaaldrich.comsigmaaldrich.com These conditions often require optimization for different classes of compounds to ensure the reaction proceeds to completion. sigmaaldrich.comnih.gov

Temperature and Time: While many compounds can be derivatized rapidly at room temperature, others, particularly those with sterically hindered functional groups or lower reactivity (like amides), require heating to achieve complete derivatization. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Reaction temperatures typically range from 60°C to 100°C, with reaction times varying from minutes to several hours. tcichemicals.comnih.govrestek.com For example, one study on amino acids found optimal derivatization at 100°C for 30 minutes. nih.govwvu.edu In contrast, a method for estrogens achieved complete derivatization at room temperature (20°C) in just 15 minutes. dioxin20xx.org It is crucial to determine the point at which no further increase in the product peak is observed by analyzing aliquots at different time intervals. sigmaaldrich.com

Reagent Concentration and Catalysts: It is generally recommended to use a significant excess of BSTFA to drive the reaction to completion, with a molar ratio of at least 2:1 of BSTFA to active hydrogens being a common guideline. sigmaaldrich.comsigmaaldrich.com For compounds that are difficult to derivatize, the reactivity of BSTFA can be enhanced by the addition of a catalyst. sigmaaldrich.comsigmaaldrich.com Trimethylchlorosilane (TMCS) is frequently added, often in a formulation of BSTFA + 1% TMCS, to increase the silylating power of the reagent. aliyuncs.commdpi.com Other catalysts such as pyridine (B92270) may also be used; pyridine can be particularly useful for silylating hindered hydroxyl groups and preventing the conversion of certain analytes during the reaction. nih.gov Studies have shown that for some analytes like benzodiazepines, a higher concentration of the BSTFA/TMCS reagent is a pivotal factor for achieving high silylation efficiency. mdpi.comnih.gov

Table 1: Examples of Optimized BSTFA Derivatization Conditions for Various Analytes An interactive data table based on research findings.

| Analyte Class | Reagent(s) | Solvent(s) | Temperature (°C) | Time (min) | Source(s) |

|---|---|---|---|---|---|

| Amino Acids | BSTFA | Acetonitrile (B52724) | 100 | 30 | nih.govwvu.edu |

| Steroid Estrogens | BSTFA | Pyridine | 20 (Room Temp) | 15 | dioxin20xx.org |

| Benzodiazepines | BSTFA + 1% TMCS | Ethyl Acetate | Not Critical | Not Critical | mdpi.comnih.gov |

| Fatty Acids | BSTFA + 1% TMCS | Aprotic (e.g., ACN) | 60 | 60 | restek.com |

| Steroids (general) | BSTFA + TMCS (5:1 v/v) | Pyridine | 60 | 120 | tcichemicals.com |

| Organic Acids | BSTFA + TMCS | Pyridine | - | >60 | researchgate.net |

Development of Techniques for the Elimination of Excess this compound Interference

In gas chromatography (GC) applications, particularly when trace analysis is required, a large excess of the derivatizing agent, this compound (BSTFA), is often used to ensure the complete conversion of analytes to their trimethylsilyl (TMS) derivatives. However, this excess reagent and its byproducts can cause significant interference in the chromatographic analysis, potentially masking the peaks of interest or leading to inaccurate quantification. researchgate.netsigmaaldrich.com This is especially problematic in analyses requiring large volume splitless injections to achieve high sensitivity. researchgate.netsigmaaldrich.com To address this, various techniques have been developed to eliminate or minimize the interference from residual BSTFA.

One effective approach involves a post-derivatization cleanup step. A novel base treatment followed by liquid-liquid extraction has been shown to successfully remove excess BSTFA and its byproducts. researchgate.netsigmaaldrich.com In this method, an aqueous solution of sodium hydroxide (B78521) is used to decompose BSTFA into trifluoroacetic acid, which is highly soluble in the aqueous layer and thus easily separated from the TMS derivatives of the analytes that remain in the organic layer. researchgate.netsigmaaldrich.com This technique has proven effective for the trace determination of short-chain alcohols in a food additive, where the TMS derivatives were found to be stable even in the presence of the aqueous base. researchgate.netsigmaaldrich.com The successful validation of this method, demonstrating good linearity, precision, and recovery, highlights its utility in complex matrices. sigmaaldrich.com

Another strategy involves the hydrolysis of the excess silylating reagent. The addition of a small amount of water after the derivatization reaction can hydrolyze the remaining BSTFA. Subsequent dehydration with a substance like anhydrous sodium sulfate (B86663) can then remove the added water, ensuring the stability of the TMS derivatives.

The choice of solvent can also play a role in managing interference. While some procedures may not require an additional solvent, as BSTFA itself can act as one, others utilize solvents like pyridine, acetonitrile, or dimethylformamide. aliyuncs.com The volatility of BSTFA and its byproducts, N-trimethylsilyltrifluoroacetamide and trifluoroacetamide, is an inherent advantage over some other silylation reagents as it can lead to less chromatographic interference. sigmaaldrich.comaliyuncs.com

These methods provide analysts with a toolkit to mitigate the challenges posed by excess BSTFA, thereby improving the accuracy and sensitivity of GC-based analytical methods.

Interactive Data Table: Comparison of BSTFA Removal Techniques

| Technique | Principle | Key Findings | Reference |

| Base Treatment with LLE | Decomposition of BSTFA into water-soluble trifluoroacetic acid using aqueous NaOH. | Complete elimination of interference from BSTFA and its byproducts; stable TMS derivatives. | researchgate.netsigmaaldrich.com |

| Hydrolysis | Addition of water to hydrolyze excess BSTFA, followed by dehydration. | Ensures long-term stability of derivatives in the sample. | |

| Solvent Choice | Utilizing the volatility of BSTFA and its byproducts to minimize chromatographic interference. | BSTFA byproducts are more volatile than those of other silylating reagents. | sigmaaldrich.comaliyuncs.com |

Specific Analyte Classes and Research Domains Benefiting from this compound Derivatization

This compound (BSTFA) is a versatile and widely used silylating agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of a broad spectrum of compounds containing active hydrogen atoms. Its ability to replace these hydrogens with a nonpolar trimethylsilyl (TMS) group increases the volatility, thermal stability, and chromatographic suitability of otherwise non-volatile or thermally labile molecules. aliyuncs.comphoenix-sci.com This has made BSTFA an indispensable tool in numerous research and analytical domains.

Chromatographic Analysis of Amino Acids and Peptides

The analysis of amino acids is crucial in various fields, including clinical diagnostics and food science. Due to their polar nature, derivatization is a prerequisite for their analysis by GC. phoenix-sci.com BSTFA is a common silylating reagent that effectively derivatizes the acidic protons in the carboxyl, amino, hydroxyl, and thiol groups of amino acids, converting them into their more volatile TMS derivatives. aliyuncs.comojp.gov

Research has focused on optimizing derivatization conditions to ensure complete and reproducible reactions. For instance, a method for quantifying amino acids in human hair utilized BSTFA in acetonitrile at 100°C for 30 minutes as the optimal conditions. aliyuncs.com Another study on amino acids in cerebrospinal fluid employed a microwave-assisted derivatization method with BSTFA, significantly reducing the reaction time to just 3 minutes at a microwave power of 210W. researchgate.net This rapid method demonstrated excellent sensitivity, with low limits of detection and quantification, and was successfully applied to human CSF samples. researchgate.net

BSTFA has also been instrumental in the development of screening methods for metabolic disorders. A procedure for the rapid determination of biomarker amino acids for maple syrup urine disease (MSUD) in dried blood spots was developed using BSTFA derivatization followed by GC-MS analysis. sigmaaldrich.com The method showed good recovery and precision, proving to be a simple and sensitive tool for neonatal screening. sigmaaldrich.com

Interactive Data Table: Optimized BSTFA Derivatization Conditions for Amino Acids

| Analyte/Matrix | Solvent | Temperature (°C) | Time (min) | Key Finding | Reference |

| Standard Amino Acids | Acetonitrile | 100 | 30 | Optimal conditions for general amino acid analysis. | aliyuncs.com |

| Amino Acids in CSF | - | 210W (Microwave) | 3 | Rapid, microwave-assisted derivatization is effective. | researchgate.net |

| Amino Acids in Hair | Acetonitrile | 100 | 30 | Validated for quantitation in a complex biological matrix. | aliyuncs.comtue.nl |

| MSUD Biomarkers in Blood | Acetonitrile | 100 | 30 | Suitable for rapid screening of neonatal diseases. | sigmaaldrich.com |

Derivatization and Analysis of Carbohydrates and Sugars

Carbohydrates and sugars are highly polar and non-volatile, making their direct analysis by GC impossible. Derivatization is therefore an essential step. core.ac.uk BSTFA is a frequently used reagent for the silylation of carbohydrates, converting their multiple hydroxyl groups into TMS ethers, which are amenable to GC-MS analysis. thermofisher.krresearchgate.net

The derivatization of sugars can sometimes be complex due to the presence of anomers (α and β forms) and the potential for multiple derivative products. To address this, methods often involve a two-step process where the sugar is first oximated to open the ring structure, followed by silylation with BSTFA. lifeasible.com This approach has been successfully used to quantify sugars in food products like date juice. lifeasible.com

Research has also explored different conditions and reagents in conjunction with BSTFA. For instance, in the analysis of saccharides in marine aerosols, BSTFA with 1% trimethylchlorosilane (TMCS) in pyridine was used, with the reaction carried out at 75°C for 1 hour. researchgate.net Another study investigated the silylation of carbohydrates in ionic liquids, finding that BSTFA with 1% TMCS was effective for aldose monosaccharides and disaccharides under ultrasonic conditions, while BSTFA alone was suitable for ketose monosaccharides. sigmaaldrich.com

Comparative studies have shown that while BSTFA is effective, other reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) might be preferred in some metabolomics applications. free.fr However, BSTFA remains a staple for carbohydrate analysis, as demonstrated by its use in analyzing the sugar constituents in the honeydew secretions of aphids. sigmaaldrich.com A protocol for the unambiguous identification of monosaccharides in complex mixtures was developed using a parallel derivatization strategy with hydroxylamine (B1172632) hydrochloride/BSTFA and O-ethylhydroxylamine hydrochloride/BSTFA, which helps to deconvolute overlapping peaks. koreascience.krrestek.com

Silylation of Steroids and Hormones for GC-MS Profiling

The analysis of steroids and hormones is critical in endocrinology, environmental monitoring, and forensic toxicology. These compounds often possess hydroxyl and ketone functional groups that require derivatization to improve their GC-MS performance. elsevierpure.com BSTFA, often in combination with a catalyst like trimethylchlorosilane (TMCS), is a powerful reagent for the silylation of these compounds. mdpi.comscite.ai

The derivatization of steroids with BSTFA can sometimes lead to the formation of multiple derivative products, which can complicate analysis. nih.gov For example, the analysis of 17α-ethinylestradiol (EE2) with BSTFA can yield both mono- and di-TMS derivatives, as well as a TMS derivative of estrone (B1671321) (E1) as a byproduct. nih.govvt.edu Research has shown that the choice of solvent is critical in controlling the reaction outcome. Using pyridine or dimethyl formamide (B127407) as the solvent can lead to the formation of a single, fully silylated derivative of EE2, whereas other solvents may produce a mixture of products. vt.edu

Despite these complexities, optimized methods using BSTFA have been successfully developed for the simultaneous determination of various natural and synthetic estrogenic steroids. mdpi.com The combination of BSTFA with 1% TMCS is a popular choice for this purpose. The derivatization reaction parameters, such as temperature and time, must be carefully controlled to ensure complete derivatization. For instance, the analysis of estriol (B74026) required a reaction time of 45 minutes at 75°C to ensure all three hydroxyl groups were silylated.

Determination of Phenolic Compounds (e.g., phenolic acids, polyphenols)

Phenolic compounds are a diverse group of secondary metabolites in plants, known for their antioxidant properties and other biological activities. Their analysis is of great interest in food chemistry, phytochemistry, and environmental science. Due to their polarity, GC-MS analysis of phenolic compounds typically requires a derivatization step, and silylation with BSTFA is a common and effective method.

BSTFA has been successfully applied to the analysis of phenolic compounds in a variety of matrices. In one study, a range of aromatic plants were analyzed for their phenolic content. After extraction, the phenolic compounds were derivatized with a mixture of BSTFA and TMCS at 80°C for 45 minutes before GC-MS analysis. This method allowed for the identification and quantification of numerous phenolic acids and flavonoids, such as gallic acid, caffeic acid, ferulic acid, and quercetin.

The GC-MS method following silylation can offer advantages over other techniques like HPLC, such as better selectivity and sensitivity in a shorter analysis time. However, the derivatization step itself adds to the sample preparation time. Comparative studies have also been conducted to evaluate different silylation reagents. While both BSTFA and MSTFA show promise for the analysis of phenols, MSTFA was found to yield relatively higher peak abundances in one study on Arabidopsis. Nevertheless, BSTFA remains a robust choice for the derivatization of a wide array of phenolic compounds. researchgate.net

Analysis of Alkaloids and Biogenic Amines

Alkaloids and biogenic amines are two important classes of nitrogen-containing organic compounds with significant physiological effects. sigmaaldrich.com Their analysis is relevant in food safety, toxicology, and pharmacology. Gas chromatography is a viable technique for their analysis, but derivatization is necessary to reduce their polarity and improve chromatographic behavior. BSTFA is cited as a preferred reagent for the trimethylsilylation of alkaloids and biogenic amines. sigmaaldrich.comaliyuncs.com

The addition of TMCS as a catalyst to BSTFA can enhance its reactivity, which is particularly useful for derivatizing amides and many secondary amines that may be incompletely derivatized by BSTFA alone. aliyuncs.com This makes the BSTFA/TMCS mixture a powerful tool for these compound classes.

While specific, detailed research findings on the application of BSTFA to a wide range of alkaloids are less prevalent in recent literature compared to other compound classes, its utility is well-established in principle. For example, in the analysis of tryptamine (B22526) alkaloids, derivatization is often required to prevent degradation in the hot GC inlet. thermofisher.kr Although on-fiber derivatization with BSTFA was reported as unsuccessful for psilocybin in one study, it did produce a dominant TMS derivative for psilocin. ojp.gov For biogenic amines, while other derivatizing agents like propyl chloroformate are also used, silylation with reagents such as BSTFA is a recognized and effective strategy. In the analysis of catecholamines, a class of biogenic amines, various silylation reagents including BSTFA have been evaluated, though two-step derivatization methods are often employed to achieve optimal results. researchgate.netvt.edu

Characterization of Organic Acids (e.g., dicarboxylic acids, fatty acids)

This compound (BSTFA) is a frequently employed reagent for the derivatization of organic acids, including dicarboxylic acids and fatty acids, to enhance their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. metbio.netresearchgate.netsigmaaldrich.com This silylation process replaces active hydrogen atoms in functional groups like hydroxyl and carboxyl with a trimethylsilyl (TMS) group. sigmaaldrich.com

In the analysis of low-molecular-weight (LMW) dicarboxylic acids (C3-C9) in atmospheric aerosols, BSTFA has been demonstrated to be a superior choice, particularly when dealing with the limited sample amounts from low-volume air samplers. nih.govresearchgate.net A comparative study of derivatization methods found that BSTFA provided lower detection limits (≤ 2 ng m⁻³) and higher reproducibility (RSD% ≤ 10%) compared to esterification with BF₃/alcohol reagent. nih.gov Another study also highlighted that for the analysis of C₃-C₉ dicarboxylic acids in atmospheric aerosols, BSTFA derivatization resulted in lower detection limits, under 2 ng, making it a more suitable option. nih.gov

For fatty acid analysis, while methylation to form fatty acid methyl esters (FAMEs) is a common approach, silylation with BSTFA is also utilized. researchgate.netrsc.org The reaction with BSTFA converts the carboxylic acid group to a TMS ester. restek.com Some researchers, however, advise against silylation for free fatty acids, suggesting that esterification to FAMEs provides better GC separation. researchgate.net The mass spectra of silylated fatty acids are distinctive, typically showing a prominent peak at m/z 117 and another at [M-15]+, with the molecular ion peak often being small but present. researchgate.net

The general procedure for BSTFA derivatization of organic acids involves dissolving the sample, adding BSTFA (often with a catalyst like 1% trimethylchlorosilane, TMCS), and heating the mixture. metbio.netrestek.comresearch-solution.com For instance, a common method involves heating the sample with BSTFA containing 1% TMCS at approximately 75°C for 15 to 30 minutes. metbio.net

Table 1: Comparison of Derivatization Methods for LMW Dicarboxylic Acids

| Feature | BSTFA Silylation | BF₃/Butanol Esterification |

|---|---|---|

| Detection Limits | ≤ 2 ng m⁻³ nih.gov | ≤ 4 ng m⁻³ nih.gov |

| Reproducibility (RSD%) | ≤ 10% nih.gov | ≤ 15% nih.gov |

| Analytes Determined | C₃-C₉ dicarboxylic acids nih.gov | C₃-C₉ dicarboxylic acids |

| Suitability for Low-Volume Samples | High nih.govresearchgate.net | Moderate |

Detection of Mycotoxins and Environmental Contaminants

The versatility of BSTFA extends to the analysis of mycotoxins and various environmental contaminants. Derivatization with BSTFA is a crucial step in preparing these often non-volatile or thermally labile compounds for GC-MS analysis.

For instance, in the analysis of atmospheric aerosols, which can contain a complex mixture of organic pollutants, BSTFA is used to derivatize polar organic compounds to make them suitable for GC-MS analysis. nih.gov This includes the derivatization of dicarboxylic acids, which are important tracers for understanding the sources and atmospheric processes of organic aerosols. nih.govresearchgate.net

In the context of environmental monitoring, the major environmental degradation product of the herbicide glyphosate (B1671968), (aminomethyl)phosphonic acid (AMPA), can be analyzed using BSTFA derivatization. oup.comoup.com A study on the derivatization of glyphosate and AMPA found that a mixture of BSTFA and pyridine provided optimal conditions for their analysis by GC-MS. scirp.orgresearchgate.net

While direct examples of BSTFA for mycotoxin analysis were not prevalent in the provided search results, the principle of silylating hydroxyl groups, which are common in mycotoxin structures, suggests its applicability. The derivatization process would be similar to that used for other hydroxylated compounds, increasing their volatility for GC-MS analysis.

Trace Determination of Short-Chain Alcohols and Carbonyl Compounds

BSTFA is a valuable reagent for the trace determination of short-chain alcohols and carbonyl compounds, particularly when high sensitivity is required. The derivatization of these compounds into their trimethylsilyl ethers or enol ethers, respectively, significantly improves their chromatographic properties and allows for their detection at low levels using GC-MS.

A study detailed a method for the trace determination of 1-chloro-2-propanol (B90593) and 2-chloro-1-propanol in a food additive. nih.gov To achieve the necessary sensitivity, a large volume splitless injection was used, which led to interference from excess BSTFA. To overcome this, a novel base treatment with aqueous sodium hydroxide was developed to decompose the excess BSTFA into trifluoroacetic acid, which was then removed into the aqueous layer during liquid-liquid extraction. nih.gov This allowed for the accurate and precise determination of the short-chain alcohols at parts-per-billion levels. nih.gov The trimethylsilyl derivatives of the short-chain alcohols were found to be stable even in the presence of the base. nih.gov

For carbonyl compounds, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) can be followed by a re-derivatization step using BSTFA to confirm different isomers. research-solution.com This two-step derivatization approach can provide more structural information for complex samples.

Analysis of Phosphonic Acids and Nucleosides

BSTFA plays a critical role in the GC-MS analysis of non-volatile and highly polar compounds such as phosphonic acids and nucleosides. The silylation of these molecules is essential to increase their volatility and thermal stability.

For the analysis of (aminomethyl)phosphonic acid (AMPA), a major metabolite of the herbicide glyphosate, derivatization with BSTFA, often in the presence of a catalyst like TMCS, is a well-established method. oup.comoup.comscirp.orgresearchgate.net An optimized procedure for characterizing AMPA impurities involved reacting the samples with BSTFA containing 10% TMCS in pyridine at 90°C for 150 minutes. oup.comoup.com This process yields volatile N- and O-trimethylsilyl derivatives that can be readily analyzed by GC-MS. oup.comoup.com The combination of BSTFA and TMCS is effective in replacing the active hydrogens in the amine and phosphonate (B1237965) groups of AMPA. scirp.orgresearchgate.net

In the case of nucleosides, a study compared the silylation efficiency of BSTFA, N,O-Bis(trimethylsilyl)acetamide (BSA), and trimethylsilylimidazole (TMSI). nih.gov The results showed that for the most complete silylation, BSTFA required a reaction time of 15 minutes at 150°C with a 225-fold molar excess. nih.gov The silylating strength for amino group-containing nucleosides at room temperature was found to be BSTFA > TMSI > BSA, and under optimal conditions, BSTFA > BSA > TMSI. nih.gov For hydroxyl group-containing nucleosides, the efficiency at room temperature was BSTFA > TMSI > BSA, and under optimal conditions, BSTFA > TMSI = BSA. nih.gov

Forensic Toxicology Applications, including Benzodiazepine (B76468) Analysis

In forensic toxicology, BSTFA is a widely used derivatizing agent for the GC-MS analysis of various drugs and their metabolites, most notably benzodiazepines. mdpi.comnih.govresearchgate.net Silylation with BSTFA improves the thermal stability and chromatographic behavior of these compounds, enabling their sensitive detection and quantification in biological samples such as urine and blood. mdpi.comoup.com

A comprehensive study on the silylation of ten different benzodiazepines using BSTFA with 1% TMCS found that the concentration of the silylating reagent and the volume of the solvent were the most critical factors for achieving high derivatization efficiency. mdpi.comnih.govresearchgate.net Temperature and reaction time were found to be less critical. mdpi.comnih.govresearchgate.net The optimized method was successfully applied to the analysis of 30 real forensic samples, demonstrating its effectiveness in detecting a range of benzodiazepines, including designer drugs like etizolam. mdpi.comnih.govresearchgate.net

The choice of silylating reagent can impact the analysis. A comparison of BSTFA, MSTFA, and MTBSTFA for benzodiazepine analysis showed that tert-butyldimethylsilyl (TBDMS) derivatives formed with MTBSTFA were more stable, reproducible, and sensitive than the trimethylsilyl (TMS) derivatives from BSTFA. researchgate.netnih.gov However, BSTFA remains a popular choice due to the extensive availability of mass spectral data for TMS derivatives of benzodiazepines. researchgate.net

Table 2: Optimized Conditions for Benzodiazepine Silylation with BSTFA + 1% TMCS

| Parameter | Optimal Condition | Reference |

|---|---|---|

| BSTFA + 1% TMCS | 50 µL | mdpi.com |

| Solvent (Ethyl Acetate) | 50 µL | mdpi.com |

| Temperature | 80 °C | mdpi.com |

| Reaction Time | 20 min | mdpi.com |

| Catalyst/Co-solvent | Not critical (Pyridine and acetonitrile did not significantly alter outcomes) | mdpi.com |

Comparative Efficacy and Selectivity of this compound with Other Silylating Reagents

This compound (BSTFA) and its non-fluorinated analog, N,O-Bis(trimethylsilyl)acetamide (BSA), are both potent silylating agents widely used in GC analysis to derivatize polar compounds. researchgate.netthomassci.com While they have comparable silyl (B83357) donor strengths, there are key differences that make BSTFA a more advantageous choice in many applications. thomassci.comresearchgate.net

One of the primary advantages of BSTFA over BSA is the greater volatility of its reaction by-products, namely trimethylsilyltrifluoroacetamide and trifluoroacetamide. thomassci.comresearchgate.netaliyuncs.comsigmaaldrich.com These by-products are less likely to interfere with the chromatographic analysis, especially for lower boiling analytes like some TMS-amino acids, as they typically elute with the solvent front. thomassci.comresearchgate.net In contrast, the by-products of BSA can sometimes co-elute with and obscure the peaks of interest. researchgate.netguidechem.com

BSTFA is reported to react more rapidly and completely than BSA in many cases. aliyuncs.comsigmaaldrich.com It is also considered a superior alternative to BSA for minimizing matrix effects and peak co-elution problems in the analysis of food additives. guidechem.com

Both reagents can be used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance their reactivity, particularly for derivatizing hindered functional groups like secondary alcohols and amines. thomassci.comaliyuncs.com The combination of BSTFA and TMCS is sometimes considered a more powerful silyl donor than the comparable BSA and TMCS solution. researchgate.net In many procedures that call for BSA + TMCS, a substitution with BSTFA + TMCS is generally acceptable and can be particularly beneficial when analyzing low-retention-time peaks. researchgate.net

However, there are instances where the choice between BSTFA and BSA might depend on the specific application. For example, in the derivatization of certain aldehydes, using BSTFA instead of BSA has been shown to reduce the formation of specific artifacts. wordpress.com

Table 3: Comparison of BSTFA and BSA

| Feature | This compound (BSTFA) | N,O-Bis(trimethylsilyl)acetamide (BSA) |

|---|---|---|

| Silyl Donor Strength | Comparable to BSA thomassci.comresearchgate.net | Strong thomassci.com |

| By-product Volatility | High; by-products are more volatile and cause less interference thomassci.comresearchgate.netaliyuncs.comsigmaaldrich.com | Lower; by-products can interfere with analyte peaks researchgate.netguidechem.com |

| Reactivity | Reacts more rapidly and completely in many cases aliyuncs.comsigmaaldrich.com | Highly reactive |

| Applications | Preferred for GC of some lower boiling TMS amino acids thomassci.com; alcohols, amines, carboxylic acids, phenols, steroids thomassci.comsigmaaldrich.com | Alcohols, amines, carboxylic acids, phenols, steroids, biogenic amines, alkaloids thomassci.com |

| Solubility | Nonpolar, can be mixed with acetonitrile for improved solubility thomassci.com | Good solvent for polar compounds, often used with pyridine or DMF thomassci.com |

| Artifact Formation | Can reduce certain artifacts compared to BSA wordpress.com | Can form specific artifacts with certain aldehydes wordpress.com |

This compound versus N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This compound (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are both powerful silylating agents widely used in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to derivatize polar compounds. The primary goal of this derivatization is to replace active hydrogens on functional groups like hydroxyls, carboxyls, and amines with a trimethylsilyl (TMS) group, thereby increasing the compound's volatility and thermal stability for GC analysis. wikipedia.orgrestek.comsigmaaldrich.com While both reagents can derivatize a similar range of functional groups and possess comparable silylation potential, key differences in their reaction byproducts and specific applications distinguish them. sigmaaldrich.comresearchgate.netresearchgate.net

A significant advantage of MSTFA lies in the volatility of its byproducts. sigmaaldrich.com During the silylation reaction, MSTFA produces N-methyltrifluoroacetamide, which is more volatile than the byproducts of BSTFA (mono-trimethylsilyltrifluoroacetamide and trifluoroacetamide). sigmaaldrich.comresearchgate.net This higher volatility is particularly beneficial in trace analysis, as the byproducts are more likely to elute with the solvent front in the chromatogram, minimizing interference with the peaks of early-eluting analytes. sigmaaldrich.comresearchgate.net In contrast, the less volatile byproducts of BSTFA can sometimes co-elute with low-boiling point derivatives, potentially obscuring their detection. researchgate.net

Furthermore, MSTFA reactions are noted for not producing corrosive byproducts that could potentially damage the capillary GC column over time. sigmaaldrich.com While BSTFA itself is not typically described as producing highly corrosive byproducts in the same vein as some acylation reagents, the byproducts of MSTFA are considered cleaner for the analytical system. sigmaaldrich.comweber.hu

However, both reagents can face challenges with complex molecules. For instance, in the analysis of estrogen steroids like 17α-ethinylestradiol (EE2), both BSTFA and MSTFA have been shown to produce multiple TMS derivatives, which can complicate quantification. nih.gov One study found that for EE2, both reagents could lead to the formation of mono- and di-trimethylsilyl derivatives, and even partial conversion to estrone (E1) derivatives, questioning their suitability for this specific analysis without modification, such as the addition of a catalyst like trimethylsilylimidazole (TMSI). nih.gov For other compounds, like certain opiates, MSTFA formulations with catalysts have demonstrated more complete silylation compared to BSTFA. sigmaaldrich.com

The silylation power of both reagents can be enhanced by adding a catalyst, such as trimethylchlorosilane (TMCS), which is often supplied as a mixture (e.g., BSTFA + 1% TMCS). sigmaaldrich.commdpi.comtandfonline.com This is particularly useful for derivatizing sterically hindered groups. Ultimately, the choice between BSTFA and MSTFA often depends on the specific analytes of interest and the chromatographic conditions. While MSTFA's more volatile byproducts offer a distinct advantage for many applications, BSTFA remains a highly effective and commonly used reagent. sigmaaldrich.comresearchgate.net

Table 1: Comparison of BSTFA and MSTFA

| Feature | This compound (BSTFA) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Silylating Group | Trimethylsilyl (TMS) | Trimethylsilyl (TMS) |

| Silylation Potential | Strong; considered similar to MSTFA. researchgate.netresearchgate.net | Strong; considered similar to BSTFA. sigmaaldrich.comresearchgate.net |

| Byproducts | Mono-trimethylsilyltrifluoroacetamide, Trifluoroacetamide. researchgate.net | N-methyltrifluoroacetamide. sigmaaldrich.com |

| Byproduct Volatility | Less volatile than MSTFA byproducts; may interfere with low-boiling analytes. researchgate.net | More volatile than BSTFA byproducts; generally elute with the solvent front. sigmaaldrich.com |

| System Compatibility | Generally good; fluorine in the molecule can reduce FID fouling. sigmaaldrich.com | Excellent; byproducts are non-corrosive to the GC column. sigmaaldrich.com |

| Common Applications | Amino acids, organic acids, steroids, phenols, various polar compounds. sigmaaldrich.com | Similar to BSTFA, particularly favored when byproduct interference is a concern. sigmaaldrich.com |

| Known Issues | Can form multiple derivatives with certain complex molecules (e.g., some steroids). nih.gov | Can also form multiple derivatives with certain complex molecules. nih.gov |

This compound versus N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

The comparison between BSTFA and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) highlights a fundamental trade-off in derivatization: the stability of the derivative versus the reactivity of the reagent. MTBSTFA introduces a tert-butyldimethylsilyl (TBDMS) group onto the analyte, which is significantly larger and sterically bulkier than the TMS group provided by BSTFA. mdpi.com

The most prominent advantage of MTBSTFA is the exceptional stability of the resulting TBDMS derivatives. These derivatives are reported to be approximately 10,000 times more stable to hydrolysis than their TMS counterparts. registech.com This enhanced stability is crucial for analyses that involve lengthy sample preparation steps or when samples cannot be analyzed immediately after derivatization, as the risk of derivative degradation due to trace moisture is significantly reduced. The robustness of TBDMS ethers and esters makes MTBSTFA a preferred reagent in many applications, including the analysis of organophosphorus nerve agent degradation products and amino acids. mdpi.comresearchgate.net

Another key difference lies in the mass spectral fragmentation patterns of the derivatives. TBDMS derivatives formed with MTBSTFA typically yield highly characteristic and easily interpretable mass spectra. sigmaaldrich.comresearchgate.net A dominant fragment is often observed at [M-57]+, corresponding to the loss of the tert-butyl group. nih.govlih.lu This predictable fragmentation is extremely useful for structural elucidation and selective ion monitoring (SIM) in GC-MS. In contrast, TMS derivatives from BSTFA often show a prominent molecular ion ([M]+) and fragments at [M-15]+ (loss of a methyl group) and [M-89]+ (loss of OSi(CH3)3). researchgate.netnih.gov While useful, the fragmentation can be less structurally informative for certain high molecular mass compounds. researchgate.netnih.gov

However, the steric bulk of the TBDMS group is also MTBSTFA's primary limitation. It reacts much less effectively with sterically hindered functional groups. researchgate.netnih.gov For compounds with crowded reactive sites, MTBSTFA may yield very low or no derivatization product, whereas the less bulky TMS group of BSTFA can access these sites more readily. researchgate.netnih.gov Therefore, BSTFA is often the better choice for derivatizing sterically hindered compounds. sigmaaldrich.comresearchgate.netnih.gov

In some cases, neither reagent is ideal. For the analysis of certain estrogens like 17α-ethinylestradiol, both BSTFA and MTBSTFA have been reported to cause the partial conversion of the analyte to its corresponding estrone derivative, leading to inaccurate quantification. researchgate.net Studies comparing the two for a range of polar compounds, including nitrophenols, sterols, and dicarboxylic acids, have confirmed that the choice is highly dependent on the analyte's structure. sigmaaldrich.comresearchgate.netnih.govlih.lu MTBSTFA may also facilitate better chromatographic separation of some isomers. researchgate.netnih.gov

Table 2: Comparison of BSTFA and MTBSTFA

| Feature | This compound (BSTFA) | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) |

| Silylating Group | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) |

| Derivative Stability | TMS derivatives are sensitive to moisture and can hydrolyze. | TBDMS derivatives are highly stable to hydrolysis (approx. 10⁴ times more stable than TMS derivatives). registech.com |

| Reactivity | Highly reactive; effective for most polar groups, including some sterically hindered sites. researchgate.netnih.gov | Less reactive towards sterically hindered groups due to the bulky TBDMS group. researchgate.netnih.gov |

| Mass Spec Fragmentation | Dominant fragments often include [M]+, [M-15]+, and [M-89]+. researchgate.netnih.govlih.lu | Characteristic and often dominant fragment at [M-57]+ (loss of tert-butyl). researchgate.netnih.govlih.lu |

| Ideal Analytes | General purpose; particularly good for sterically hindered compounds and when high reactivity is needed. researchgate.netnih.gov | Analytes requiring high derivative stability; provides clean, interpretable mass spectra. registech.comsigmaaldrich.comresearchgate.net |

| Limitations | Derivative instability; byproducts can interfere with low-boiling analytes. researchgate.net | Poor reactivity with sterically hindered compounds. researchgate.netnih.gov |

Relative Strengths and Limitations of this compound in Specific Analytical Contexts

This compound (BSTFA) is a versatile and powerful silylating reagent, but its effectiveness is highly dependent on the analytical context. Its strengths are most apparent in applications where its high reactivity and the properties of its byproducts are advantageous.

Strengths:

High Reactivity and Broad Applicability: BSTFA reacts quickly and often quantitatively with a wide range of polar functional groups, including alcohols, phenols, carboxylic acids, and amines. wikipedia.org This makes it a go-to reagent for general-purpose derivatization in fields like metabolomics and clinical chemistry. sigmaaldrich.comnih.gov

Volatile Byproducts: The byproducts of the BSTFA reaction are relatively volatile. researchgate.netsigmaaldrich.com This is an advantage over older reagents like N,O-Bis(trimethylsilyl)acetamide (BSA), as the byproducts are less likely to interfere with the chromatography of all but the most volatile analytes. researchgate.netsigmaaldrich.com

Good Solvent Properties: BSTFA is a liquid at room temperature and is miscible with many common organic solvents. It can also be used as the reaction solvent itself, which is useful when trying to minimize sample dilution. sigmaaldrich.comsigmaaldrich.com

Effectiveness for Sterically Hindered Compounds: Compared to reagents that introduce bulkier silyl groups like MTBSTFA, BSTFA is more effective at derivatizing analytes with sterically crowded reactive sites. researchgate.netnih.gov The addition of a catalyst like 1% TMCS can further enhance its ability to react with challenging groups like tertiary alcohols. mdpi.com

Reduced Detector Fouling: The presence of fluorine in the BSTFA molecule can help reduce the fouling of flame ionization detectors (FID) compared to non-fluorinated silylating agents. sigmaaldrich.comsigmaaldrich.com

Limitations:

Moisture Sensitivity of Derivatives: The primary drawback of BSTFA is the limited stability of the trimethylsilyl (TMS) derivatives it forms. TMS ethers and esters are susceptible to hydrolysis, meaning that samples must be scrupulously dry before derivatization, and analysis should ideally be performed soon after preparation to prevent degradation. sigmaaldrich.com This contrasts sharply with the robust derivatives formed by MTBSTFA. registech.com

Formation of Multiple Derivatives: For complex molecules with multiple, and sometimes sterically different, reactive sites (e.g., certain steroids or creatinine), BSTFA can produce a mixture of partially and fully silylated products. nih.govnih.gov This complicates quantitative analysis by splitting the analyte signal across several chromatographic peaks.

Interference from Excess Reagent: In trace analysis requiring sensitive detection and often large-volume, splitless injections, the large excess of BSTFA reagent can interfere with the detection of analytes. nih.gov While its byproducts are volatile, the reagent itself can obscure parts of the chromatogram. Methods have been developed to remove excess BSTFA post-derivatization, such as base treatment, but this adds complexity to the sample preparation. nih.gov

Incomplete Derivatization of Challenging Groups: While generally powerful, BSTFA alone may not completely derivatize very hindered hydroxyls or some secondary amines. researchgate.net In these cases, heating or the use of a catalyst (like TMCS or pyridine) is often necessary to drive the reaction to completion. researchgate.net

Unsuitability for Certain Analytes: BSTFA is not a universal solution. For example, it is not recommended for the derivatization of carbohydrates without a catalyst and can cause undesirable side reactions, such as the conversion of certain estrogens, leading to inaccurate results. sigmaaldrich.comresearchgate.net

Applications of N,o Bis Trimethylsilyl Trifluoroacetamide in Organic Synthesis and Non Analytical Chemical Transformations

N,O-Bis(trimethylsilyl)trifluoroacetamide as a Reagent for Protecting Group Removal (Deprotection)

The primary role of this compound in the context of protecting groups is to introduce the trimethylsilyl (B98337) (TMS) group onto functional groups with active hydrogens, such as alcohols, phenols, carboxylic acids, and amines. wikipedia.orgresearchgate.net This process, known as silylation, converts polar and often non-volatile compounds into more stable and volatile silyl (B83357) derivatives. The general reaction for the silylation of an alcohol is as follows:

While some sources categorize BSTFA as a deprotection reagent, its direct application for the removal of protecting groups other than the silyl group itself is not extensively documented in scientific literature. nih.gov The deprotection process more commonly refers to the cleavage of the newly formed trimethylsilyl ether to regenerate the original functional group. This is typically achieved under acidic or fluoride-ion-mediated conditions. wikipedia.org

The trifluoroacetamide (B147638) byproduct of the silylation reaction can itself be considered a protecting group for amines. The removal of this trifluoroacetamide group is readily accomplished under mild basic conditions, such as with sodium hydroxide (B78521) or potassium carbonate in aqueous or alcoholic solutions. mpbio.com

Role of this compound in Dehydrogenation Reactions

Commercial suppliers of fine chemicals list dehydrogenation as one of the applications of this compound. nih.gov Dehydrogenation reactions are crucial in organic synthesis for the introduction of unsaturation into molecules, often leading to the formation of alkenes, alkynes, or aromatic systems. However, specific examples and detailed research findings on the use of BSTFA as a reagent or catalyst for dehydrogenation reactions in a non-analytical context are not widely reported in peer-reviewed scientific literature. The mechanism by which BSTFA would facilitate the removal of hydrogen from a substrate is not clearly elucidated in available resources. While acceptorless dehydrogenation of N-heterocycles using base catalysis has been studied, the direct involvement of BSTFA in such processes remains to be detailed. researchgate.netrsc.orgnih.gov

Catalytic Activity of this compound in Allylic Alkylation Reactions

Palladium-catalyzed allylic alkylation is a powerful method for the formation of carbon-carbon bonds. In this context, silylating agents play a crucial role as reagents rather than catalysts. While some sources mention allylic alkylation in the list of BSTFA's applications, detailed studies often utilize its close analog, N,O-bis(trimethylsilyl)acetamide (BSA). nih.gov

In these reactions, the silylating agent is employed to generate a silyl enol ether from a ketone or ester substrate in situ. This silyl enol ether then acts as the nucleophile that attacks the π-allyl palladium complex. The use of a silylating agent allows the reaction to proceed under neutral or mildly basic conditions. There is no evidence in the reviewed literature to suggest that BSTFA itself possesses catalytic activity for this transformation. Instead, it functions as a critical reagent for the generation of the active nucleophile.

| Reagent/Catalyst System | Substrate Type | Role of Silylating Agent | Reference |